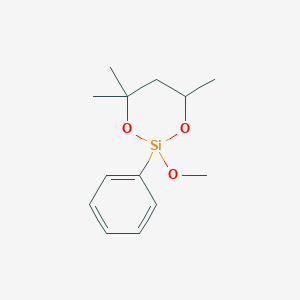
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound with a unique structure that includes a dioxasilinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals or other reactive species. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.
相似化合物的比较
Similar Compounds
- 4,4,6-Trimethyl-2-phenyl-1,3-dioxane
- 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within the dioxasilinane ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar carbon-based compounds.
属性
CAS 编号 |
113865-76-2 |
|---|---|
分子式 |
C13H20O3Si |
分子量 |
252.38 g/mol |
IUPAC 名称 |
2-methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C13H20O3Si/c1-11-10-13(2,3)16-17(14-4,15-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI 键 |
LSGRMBGGGIJBJI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(O[Si](O1)(C2=CC=CC=C2)OC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
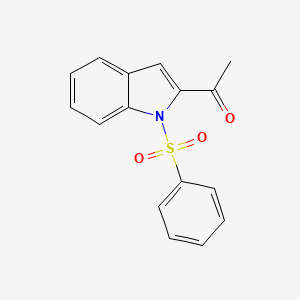

![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
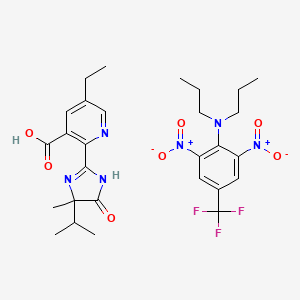

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
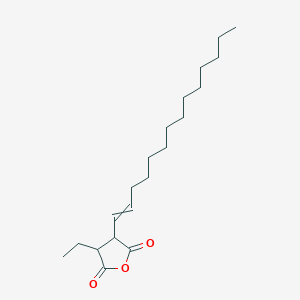
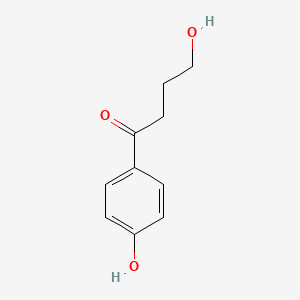
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
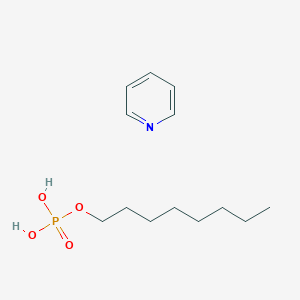

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
